
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is a specialized organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of two carbonyl chloride groups at positions 2 and 5, and phenyl groups at positions 3 and 4 on the pyrrole ring. Its unique structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with benzoyl chloride derivatives in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale of production and desired yield.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- involves its interaction with specific molecular targets. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
2,5-Dimethyl-1H-pyrrole: Another pyrrole derivative with different substituents, used in different chemical reactions and applications.
Uniqueness
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is unique due to the presence of both carbonyl chloride and phenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
365214-51-3 |
|---|---|
Molecular Formula |
C18H11Cl2NO2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
3,4-diphenyl-1H-pyrrole-2,5-dicarbonyl chloride |
InChI |
InChI=1S/C18H11Cl2NO2/c19-17(22)15-13(11-7-3-1-4-8-11)14(16(21-15)18(20)23)12-9-5-2-6-10-12/h1-10,21H |
InChI Key |
SPIGQLTZUOLMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
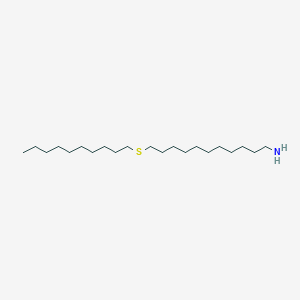

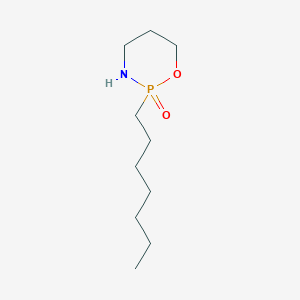
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
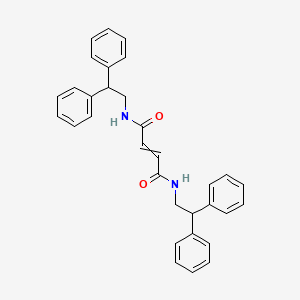
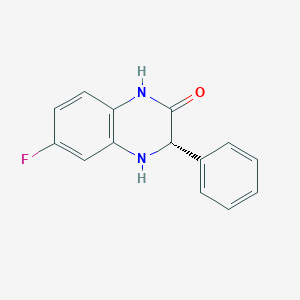
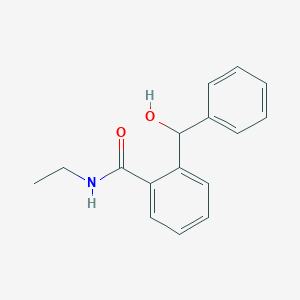
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


